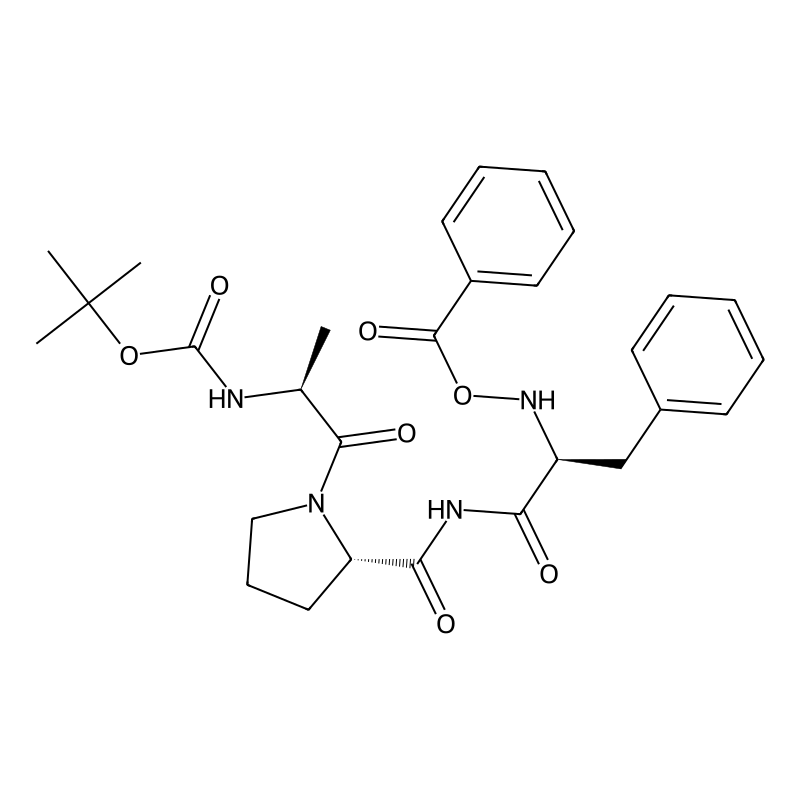N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine is a synthetic compound characterized by its complex structure, which includes a tert-butoxycarbonyl group attached to an alanyl-prolyl-phenylalanyl peptide sequence, along with a benzoylhydroxylamine moiety. Its molecular formula is and it has a molecular weight of approximately 448.5 g/mol . This compound is notable for its potential applications in medicinal chemistry and biochemistry due to its unique structural features.
While specific biological activity data for N-((tert-butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine is limited, compounds with similar structures often exhibit significant biological properties. Peptides and their derivatives are known for their roles as signaling molecules, enzyme inhibitors, or therapeutic agents. The incorporation of hydroxylamine may enhance interactions with biological targets such as enzymes or receptors, potentially leading to applications in drug development.
The synthesis of N-((tert-butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine can be achieved through several methods:
- Peptide Coupling: The tert-butoxycarbonyl protected amino acids (alanyls, prolyls, and phenylalanines) can be coupled using standard peptide coupling reagents such as Dicyclohexylcarbodiimide (DCC) or N-Hydroxybenzotriazole (HOBt).
- Protection and Deprotection Steps: The tert-butoxycarbonyl group serves as a protecting group that can be selectively removed after peptide formation to yield the free amine.
- Formation of Hydroxylamine Derivative: The benzoylhydroxylamine moiety can be synthesized separately and then coupled to the peptide backbone through nucleophilic substitution.
N-((tert-butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine stands out due to its intricate structure combining multiple amino acids with a hydroxylamine functional group, which may enhance its biological activity compared to simpler derivatives.
Interaction studies for this compound could focus on its binding affinity to specific enzymes or receptors. Given its structural characteristics, it may interact with proteases or other enzymes that recognize peptide sequences. Additionally, studying its reactivity with various nucleophiles could provide insights into its potential as a drug candidate.
Several compounds are structurally similar to N-((tert-butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine. These include:
- N-(tert-Butoxycarbonyl)alanine: A simpler derivative lacking the proline and phenylalanine residues.
- Benzoylhydroxylamine: A simpler compound that does not contain the peptide sequence but shares the hydroxylamine functionality.
- N-(tert-Butoxycarbonyl)proline: Similar in structure but only includes proline in the sequence.








